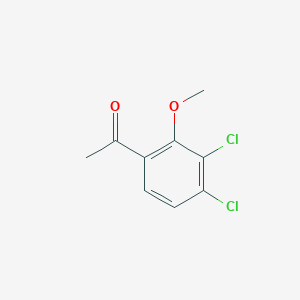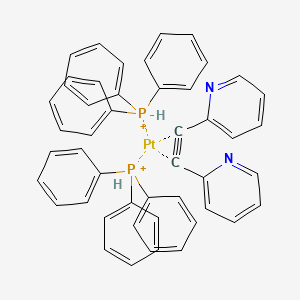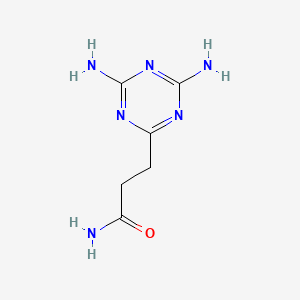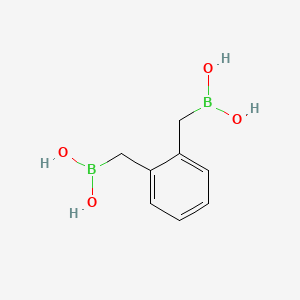
(1,2-Phenylenebis(methylene))diboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylenebis(methylene))diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a phenylene ring via methylene linkers. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylenebis(methylene))diboronic acid typically involves the reaction of a phenylene derivative with boronic acid precursors. One common method is the palladium-catalyzed coupling reaction, where a phenylene dibromide reacts with bis(pinacolato)diboron under specific conditions to yield the desired diboronic acid .
Industrial Production Methods: Industrial production of (1,2-Phenylenebis(methylene))diboronic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Phenylenebis(methylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include borate esters, boranes, and substituted phenylene derivatives .
Aplicaciones Científicas De Investigación
(1,2-Phenylenebis(methylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which (1,2-Phenylenebis(methylene))diboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which act as Lewis acids, accepting electron pairs from nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems .
Comparación Con Compuestos Similares
- Phenylene-1,3-diboronic acid
- Phenylene-1,4-diboronic acid
- Pinacol boronic esters
Comparison: (1,2-Phenylenebis(methylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties compared to other diboronic acids. For example, phenylene-1,3-diboronic acid and phenylene-1,4-diboronic acid have different spatial arrangements of boronic acid groups, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H12B2O4 |
|---|---|
Peso molecular |
193.81 g/mol |
Nombre IUPAC |
[2-(boronomethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H12B2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4,11-14H,5-6H2 |
Clave InChI |
JOTLUNYMSDLKGP-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=CC=CC=C1CB(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





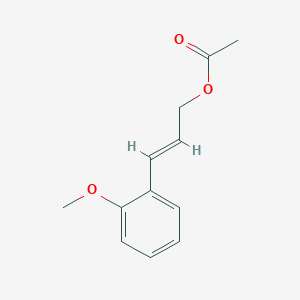
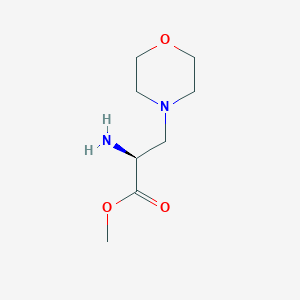
![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)

![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
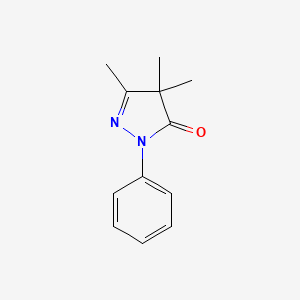
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
